

# 1-(3-Chlorophenyl)imidazolidin-2-one chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazolidin-2-one

Cat. No.: B085280

[Get Quote](#)

## An In-depth Technical Guide to 1-(3-Chlorophenyl)imidazolidin-2-one

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **1-(3-Chlorophenyl)imidazolidin-2-one**, a heterocyclic compound of interest in chemical research and drug development.

## Core Chemical Properties

**1-(3-Chlorophenyl)imidazolidin-2-one** is a substituted cyclic urea derivative. Its core structure consists of an imidazolidin-2-one ring attached to a 3-chlorophenyl group.

| Property         | Data                                             | Reference(s)                            |
|------------------|--------------------------------------------------|-----------------------------------------|
| IUPAC Name       | 1-(3-Chlorophenyl)imidazolidin-2-one             | <a href="#">[1]</a>                     |
| CAS Number       | 14088-98-3                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Chemical Formula | C <sub>9</sub> H <sub>9</sub> ClN <sub>2</sub> O | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight | 196.63 g/mol                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance       | Solid (Typical for this class of compounds)      | <a href="#">[4]</a>                     |
| Melting Point    | 121 °C (Solvent: Diethyl ether)                  | <a href="#">[3]</a>                     |
| Boiling Point    | No data available                                | <a href="#">[2]</a>                     |
| Density          | 1.324 ± 0.06 g/cm <sup>3</sup> (Predicted)       | <a href="#">[3]</a>                     |
| SMILES           | <chem>C1=CC=CC(=C1)N1CCNC1=O</chem>              | <a href="#">[2]</a>                     |
| InChIKey         | XQRTVHGPSVYJAS-UHFFFAOYSA-N                      | <a href="#">[3]</a>                     |

## Experimental Protocols

While specific experimental data for **1-(3-Chlorophenyl)imidazolidin-2-one** is limited in the provided search results, general methodologies for the synthesis and analysis of related imidazolidin-2-one compounds can be adapted.

## General Synthesis of Substituted Imidazolidin-2-ones

The synthesis of imidazolidin-2-one scaffolds can be achieved through various routes, often involving the cyclization of urea derivatives. A plausible approach adapted from related syntheses involves the reaction of a substituted urea with a suitable cyclizing agent.[\[5\]](#)

Protocol: Acid-Catalyzed Intramolecular Cyclization

- Precursor Synthesis: Synthesize the open-chain urea precursor, such as 1-(3-chlorophenyl)-3-(2,2-dimethoxyethyl)urea.[5] This is typically achieved by reacting 3-chlorophenyl isocyanate with a suitable amine, like 2,2-dimethoxyethan-1-amine, in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature.[6]
- Cyclization: Dissolve the urea precursor (1 equivalent) in a suitable solvent like toluene.[5]
- Catalysis: Add a C-nucleophile (1 equivalent) and an acid catalyst, such as trifluoroacetic acid (TFA) (1 equivalent), to the solution.[5]
- Reaction: Reflux the mixture for an extended period (e.g., 48-72 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[5]
- Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the desired imidazolidin-2-one derivative.[6]

## Analytical Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .[5][7] Chemical shifts are reported in ppm relative to an internal standard (TMS).
- Infrared (IR) Spectroscopy: IR spectra are recorded to identify key functional groups. A characteristic strong absorption band for the carbonyl ( $\text{C=O}$ ) group of the cyclic urea is expected in the region of  $1680\text{-}1730\text{ cm}^{-1}$ .[8][9]
- Mass Spectrometry (MS): Mass spectrometry, often using electron ionization (EI), is used to confirm the molecular weight and fragmentation pattern of the compound, corroborating the proposed structure.[10][11]

## Visualized Workflows and Relationships

### Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical confirmation of **1-(3-Chlorophenyl)imidazolidin-2-one**.

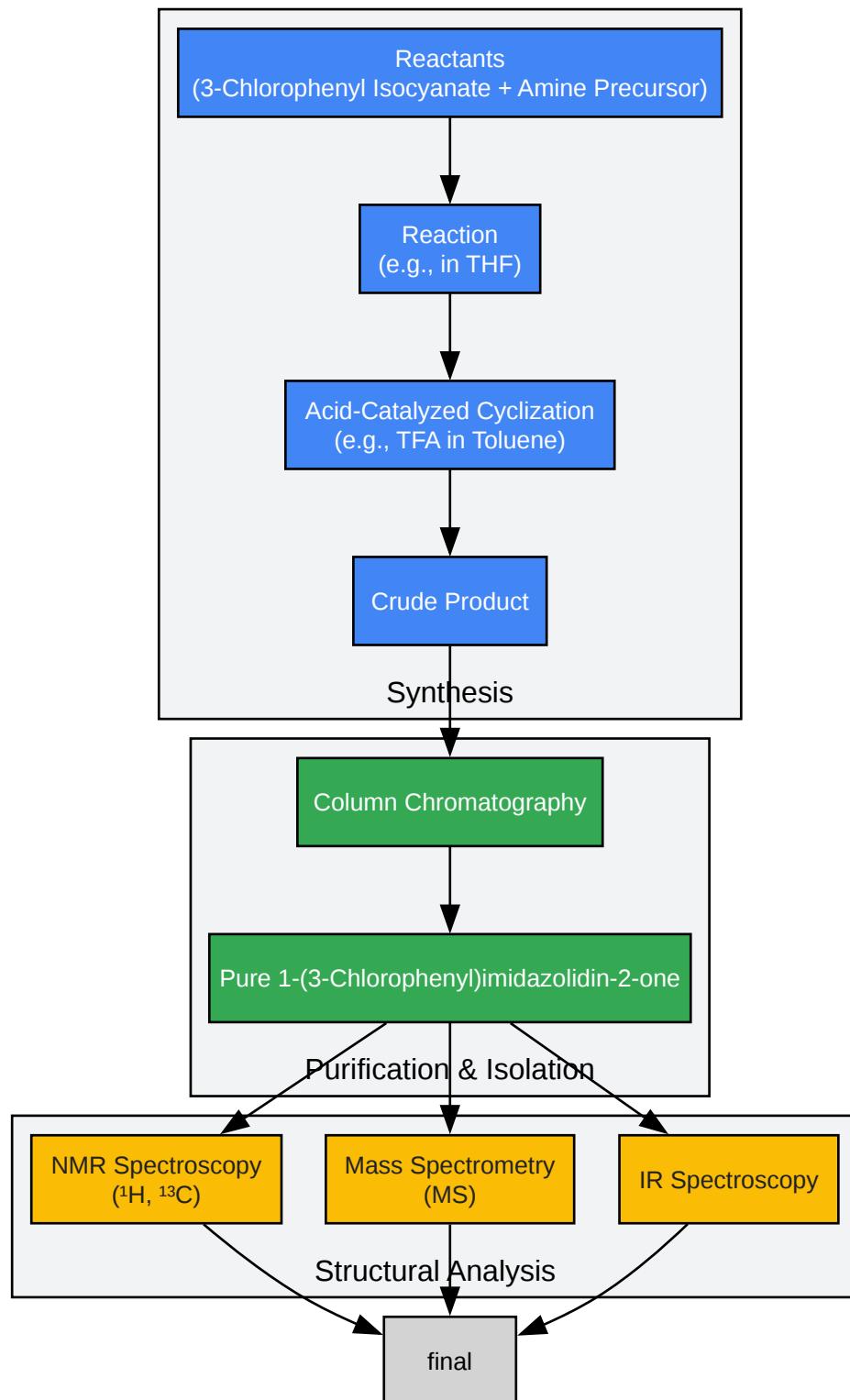



Figure 1. General Workflow for Synthesis & Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Synthesis & Analysis

## Conceptual Signaling Pathway Involvement

While no specific signaling pathway for **1-(3-Chlorophenyl)imidazolidin-2-one** is detailed, related imidazolidinone derivatives have shown bioactivity, such as anticancer effects.<sup>[5]</sup> The diagram below conceptualizes how such a compound might be investigated for its mechanism of action.

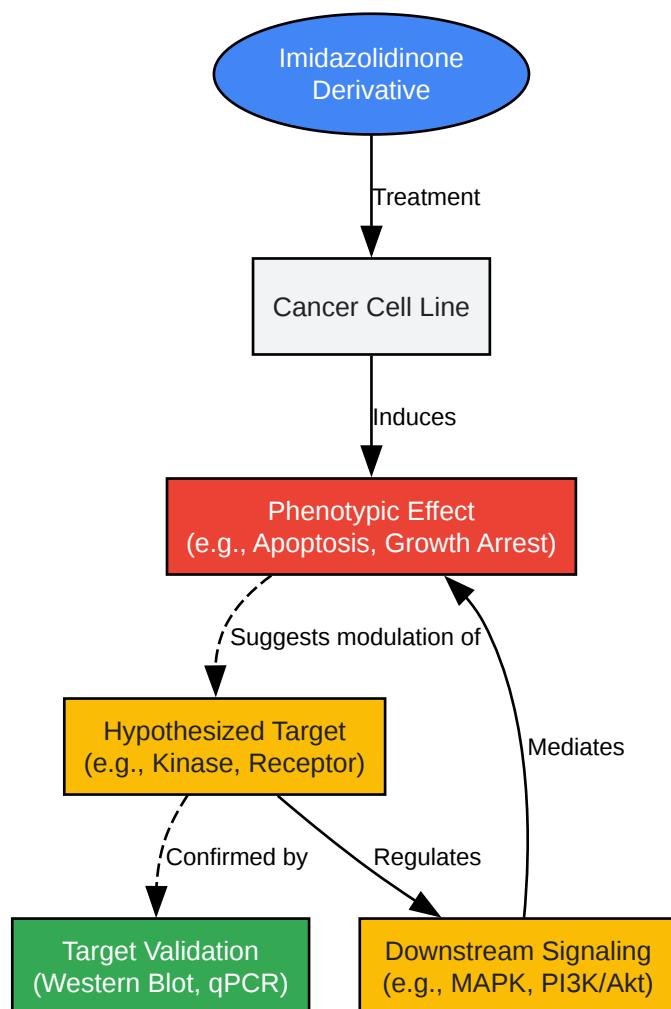



Figure 2. Conceptual Investigation of Bioactivity

[Click to download full resolution via product page](#)

Caption: Conceptual Investigation of Bioactivity

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pschemicals.com [pschemicals.com]
- 2. 14088-98-3|1-(3-Chlorophenyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 1-(3-Aminophenyl)imidazolidin-2-one AldrichCPR 938459-14-4 [sigmaaldrich.com]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. web.uvic.ca [web.uvic.ca]
- To cite this document: BenchChem. [1-(3-Chlorophenyl)imidazolidin-2-one chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085280#1-3-chlorophenyl-imidazolidin-2-one-chemical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)